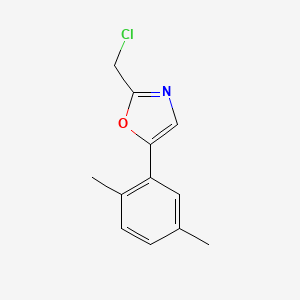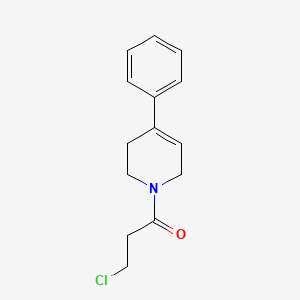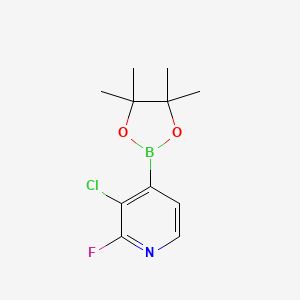
3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
This compound is a boric acid ester intermediate . It is often used in the organic synthesis of drugs . It has a unique structure that gives it good biological activity and pharmacological effects .
Synthesis Analysis
The compound is obtained through a series of substitution reactions . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized as an intermediate in various synthetic pathways. In one study, similar boric acid ester intermediates with benzene rings were synthesized through a three-step substitution reaction. These compounds were characterized using FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were confirmed by density functional theory (DFT), showing consistency with X-ray diffraction results. Additionally, the molecular electrostatic potential and frontier molecular orbitals were investigated, revealing some physicochemical properties of the compounds (P.-Y. Huang et al., 2021).
Building Blocks for Combinatorial Chemistry
Another application is in combinatorial chemistry, where a pyridin-2-ylboron derivative, including a closely related compound, served as a novel bifunctional building block. The structural analysis of these compounds provided insights into their reactivity and stability, essential for developing new synthetic routes (J. Sopková-de Oliveira Santos et al., 2003).
Advanced Material Synthesis
In material science, the compound is used for synthesizing advanced materials. An optimized synthesis and Suzuki coupling method were developed to create a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. This method is applicable for both high throughput chemistry and large-scale synthesis, showing the compound's versatility in creating medicinally important compounds (Paul A. Bethel et al., 2012).
Electrolyte Additives for Batteries
The compound was also explored as an electrolyte additive for fluoride shuttle batteries (FSBs). The study examined the effects of borate's acidity strength on the electrochemical compatibility of BiF3, highlighting its role in enhancing FSB performance by imparting high fluoride ion conductivity and solubility (A. C. Kucuk & T. Abe, 2020).
Orientations Futures
The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In addition, it is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications . Fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance . Therefore, it has a promising future in the field of medicine and drug development.
Propriétés
IUPAC Name |
3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFCLRRKQXUVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660603 | |
| Record name | 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1073353-71-5 | |
| Record name | 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1486447.png)
![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
amine](/img/structure/B1486452.png)
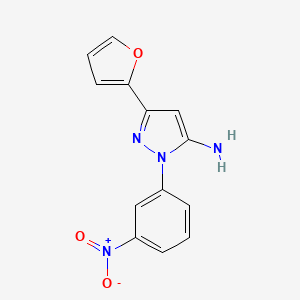
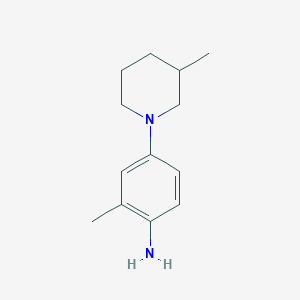
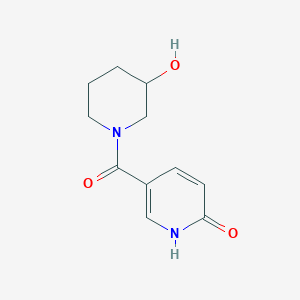
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)
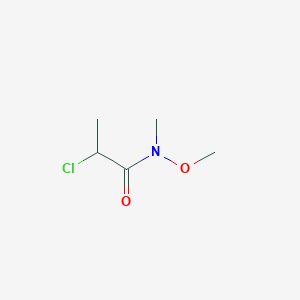
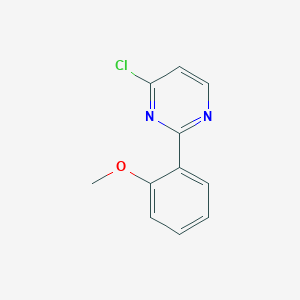
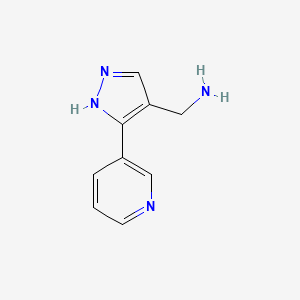
![N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486465.png)
![3-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486466.png)
